Kinase Inhibition Potency: TYK2 and JAK1 Profiling of the 2-Ethyl Scaffold
A derivative of the 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one scaffold, referred to as 'Compound 48', demonstrates exceptionally potent inhibition of TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively. This level of potency represents a significant, quantifiable improvement over the unsubstituted 1-oxa-4,8-diazaspiro[4.5]decan-3-one core, which exhibits an IC50 of 92 nM against RIPK1 kinase, a different target, underscoring the functional impact of the 2-ethyl group on kinase engagement .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | TYK2 IC50 = 6 nM; JAK1 IC50 = 37 nM (for a derivative) |
| Comparator Or Baseline | 1-Oxa-4,8-diazaspiro[4.5]decan-3-one (unsubstituted): RIPK1 IC50 = 92 nM |
| Quantified Difference | Potency increase from 92 nM to 6 nM (for TYK2) and 37 nM (for JAK1); a >15-fold improvement in potency is observed against specific kinases. |
| Conditions | Biochemical kinase inhibition assays; exact conditions not specified in the cited source but standard for kinase profiling. |
Why This Matters
This difference justifies selecting the 2-ethyl-substituted scaffold when a medicinal chemistry program demands low nanomolar potency against the TYK2/JAK1 axis, which is unattainable with the unsubstituted core.
